molecular formula C10H18N2O2 B1524977 1-(Piperazin-1-yl)cyclopentane-1-carboxylic acid CAS No. 1183507-00-7

1-(Piperazin-1-yl)cyclopentane-1-carboxylic acid

Cat. No.: B1524977
CAS No.: 1183507-00-7
M. Wt: 198.26 g/mol
InChI Key: GQZDCAGCXOATAZ-UHFFFAOYSA-N
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Description

Chemical Structure:
1-(Piperazin-1-yl)cyclopentane-1-carboxylic acid features a cyclopentane ring substituted with a piperazine moiety and a carboxylic acid group at the 1-position.

Molecular Formula:
C₁₀H₁₇N₃O₂ (inferred from structural analysis and related compounds) .

Molecular Weight:
211.26 g/mol (calculated).

Properties

IUPAC Name

1-piperazin-1-ylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c13-9(14)10(3-1-2-4-10)12-7-5-11-6-8-12/h11H,1-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZDCAGCXOATAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperazin-1-yl)cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with piperazine in the presence of a suitable catalyst. The reaction conditions may vary, but common methods include using acidic or basic catalysts to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors or batch reactors, depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Piperazin-1-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-(Piperazin-1-yl)cyclopentane-1-carboxylic acid has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: Research has explored its use as a precursor for pharmaceuticals, particularly in the development of new drugs targeting various diseases.

  • Industry: Its unique chemical properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Piperazin-1-yl)cyclopentane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Comparisons

A comparative analysis of key structural analogs is summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Source
1-(Piperazin-1-yl)cyclopentane-1-carboxylic acid C₁₀H₁₇N₃O₂ 211.26 Piperazine, Cyclopentane Balanced polarity due to piperazine; moderate ring strain.
1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid C₈H₁₃N₃O₂ 183.26 Piperazine, Cyclopropane High ring strain (cyclopropane) may enhance reactivity but reduce metabolic stability.
1-Phenylcyclopentane-1-carboxylic acid C₁₂H₁₄O₂ 190.24 Phenyl, Cyclopentane Increased lipophilicity; aromatic π-π interactions may influence binding affinity.
1-(Piperidin-1-yl)cyclohexanecarboxylic acid hydrochloride C₁₂H₂₂ClN₂O₂ 273.77 Piperidine, Cyclohexane, HCl Reduced basicity (piperidine vs. piperazine); hydrochloride salt improves solubility.
1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic acid C₁₂H₁₄O₃ 206.24 3-Hydroxyphenyl, Cyclopentane Phenolic -OH group enhances hydrogen bonding and acidity (pKa ~10).
1-(Benzenesulfonamido)cyclopentane-1-carboxylic acid C₁₂H₁₅NO₄S 281.32 Benzenesulfonamido, Cyclopentane Sulfonamide group confers potential antibacterial activity and metabolic stability.

Functional Group Impact on Properties

(a) Piperazine vs. Piperidine :
  • Piperazine (two nitrogen atoms) increases basicity and hydrogen-bonding capacity, enhancing interactions with biological targets .
  • Piperidine (single nitrogen) is less polar, favoring membrane permeability but reducing solubility in aqueous media .
(b) Ring Size and Strain :
  • Cyclopentane : Moderate ring strain (puckered conformation) balances stability and reactivity .
  • Cyclopropane : High strain increases reactivity but may limit metabolic stability .
  • Cyclohexane : Chair conformation reduces strain, improving thermodynamic stability .
(c) Substituent Effects :
  • Phenyl Groups (e.g., 1-Phenylcyclopentane-1-carboxylic acid): Enhance lipophilicity, favoring blood-brain barrier penetration but reducing water solubility .
  • Sulfonamides : Improve metabolic stability and are common in antimicrobial agents .

Research Findings and Implications

  • Pharmaceutical Potential: Piperazine-containing analogs (e.g., this compound) are explored as intermediates in antipsychotic drug synthesis due to their ability to interact with dopamine receptors . Sulfonamide derivatives (e.g., 1-(Benzenesulfonamido)cyclopentane-1-carboxylic acid) show promise in antibacterial applications, leveraging sulfonamide’s historical efficacy .
  • Solubility and Bioavailability :

    • Carboxylic acid groups facilitate salt formation (e.g., hydrochloride salts in cyclohexane derivatives), enhancing solubility for oral administration .
    • Polar substituents (e.g., -OH in 3-hydroxyphenyl analogs) improve aqueous solubility but may require prodrug strategies for membrane penetration .

Biological Activity

1-(Piperazin-1-yl)cyclopentane-1-carboxylic acid is a compound of interest in pharmaceutical research due to its structural features that may contribute to various biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound features a piperazine ring connected to a cyclopentane structure with a carboxylic acid functional group. Its molecular formula is C10H16N2O2C_{10}H_{16}N_2O_2, and it has a molecular weight of approximately 196.25 g/mol.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. For instance, studies have demonstrated its potential to inhibit human bone cancer cell lines, suggesting its role as an effective anticancer agent. Molecular docking studies have further revealed binding interactions with proteins implicated in cancer pathways, indicating a mechanism for its anticancer effects.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
Human Bone Cancer<10
HepG2 (Liver Cancer)0.51 ± 0.09
SMMC-77211.39 ± 0.13

Antiviral Applications

Molecular docking studies suggest that this compound may also have antiviral properties, as it shows binding affinity to specific viral proteins, indicating potential use in antiviral drug development.

Neurological Implications

Interaction studies have focused on the compound's affinity for sigma receptors, which are involved in various neurological disorders. The binding affinity predictions through molecular docking simulations provide insights into the compound's potential therapeutic roles in treating neurological conditions.

The exact mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Inhibition of key enzymes : The compound may inhibit enzymes involved in cancer cell proliferation.
  • Binding to receptors : It may interact with sigma receptors affecting neurotransmitter systems.
  • Induction of apoptosis : Evidence suggests that it could promote programmed cell death in cancer cells through oxidative stress mechanisms .

Synthesis Methods

Synthesis of this compound typically involves multiple steps, including:

  • Formation of the piperazine ring.
  • Introduction of the cyclopentane structure.
  • Addition of the carboxylic acid functional group through various chemical reactions such as nucleophilic substitutions and acylation reactions.

Case Studies

Several case studies highlight the biological activity of related compounds, showcasing the therapeutic potential of piperazine derivatives:

  • A study evaluated various piperazine derivatives for their anticancer properties against multiple human cancer cell lines, with some derivatives showing IC50 values comparable to established chemotherapeutics .

Table 2: Comparison of Piperazine Derivatives

Compound NameNotable Activities
2-(4-phenylpiperazin-1-yl)pyrimidineAcetylcholinesterase inhibition
4-(4-methylpiperazin-1-yl)cyclopentanePotential antidepressant effects
2-(4-chlorophenyl)pyrimidine derivativesAntiviral and anticancer activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Piperazin-1-yl)cyclopentane-1-carboxylic acid
Reactant of Route 2
1-(Piperazin-1-yl)cyclopentane-1-carboxylic acid

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